N-(4H-1,2,4-triazol-4-ylcarbamothioyl)benzamide
Description
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic compound that contains both a triazole ring and a thiourea group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C10H9N5OS |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H9N5OS/c16-9(8-4-2-1-3-5-8)13-10(17)14-15-6-11-12-7-15/h1-7H,(H2,13,14,16,17) |
InChI Key |
BCDHWDQFWCTCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea can be synthesized through a multi-step process involving the reaction of benzoyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various triazole derivatives with different substituents.
Scientific Research Applications
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The thiourea group can interact with metal ions and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide: Contains a thiosemicarbazide group instead of a thiourea group.
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)hydrazine: Contains a hydrazine group instead of a thiourea group.
Uniqueness: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the triazole ring and the thiourea group, which impart distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
N-(4H-1,2,4-triazol-4-ylcarbamothioyl)benzamide, also known as 1-benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea, is a heterocyclic compound notable for its diverse biological activities. The compound features a triazole ring and a thiourea group, which contribute to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N5OS |
| Molecular Weight | 247.28 g/mol |
| IUPAC Name | N-(1,2,4-triazol-4-ylcarbamothioyl)benzamide |
| InChI | InChI=1S/C10H9N5OS/c16-9(8-4-2-1-3-5-8)13-10(17)14-15-6-11-12-7-15/h1-7H,(H2,13,14,16,17) |
| InChI Key | BCDHWDQFWCTCOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NN2C=NN=C2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring facilitates hydrogen bonding and dipole interactions with biological receptors. The thiourea group can chelate metal ions and modulate enzyme activities, leading to significant therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of 1,2,4-triazole demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and apoptosis.
Enzyme Inhibition
This compound has been shown to inhibit key enzymes such as:
- Tyrosinase : A study demonstrated that certain derivatives inhibited mushroom tyrosinase non-competitively by forming an enzyme-inhibitor complex with an inhibition constant of 0.016 μM .
Comparative Analysis
The unique combination of the triazole and thiourea functionalities in this compound provides distinct advantages over similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)urea | Urea group instead of thiourea | Moderate antimicrobial activity |
| 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide | Thiosemicarbazide group | Enhanced anticancer properties |
| 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)hydrazine | Hydrazine group | Limited biological activity |
Study 1: Antimicrobial Efficacy
In a recent study evaluating various triazole derivatives for their antimicrobial efficacy against Pseudomonas aeruginosa, this compound exhibited superior activity compared to traditional antibiotics .
Study 2: Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4H-1,2,4-triazol-4-ylcarbamothioyl)benzamide, and how is structural confirmation achieved?
- Methodology :
- Synthesis : React 4-amino-1,2,4-triazole derivatives with substituted benzoyl isothiocyanates under reflux in ethanol with catalytic glacial acetic acid. Purification involves solvent evaporation and filtration (e.g., 78–90% yields reported for analogous triazole-benzamide derivatives) .
- Characterization : Use 1H-NMR and 13C-NMR to confirm substituent environments (e.g., thiourea NH protons at δ 10–12 ppm, triazole protons at δ 8–9 ppm). HRMS validates molecular mass (e.g., ±0.003 Da accuracy) .
- Data Table :
| Derivative | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Analog 4d | 85 | 152.3 | NH: 11.2; Triazole: 8.5 |
| Analog 4i | 90 | 177.2 | NH: 10.8; Triazole: 8.7 |
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Enzyme Inhibition : Test against histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives). IC50 values are calculated via dose-response curves .
- Antiproliferative Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare activity to triazole-benzamide derivatives like HDAC inhibitors (e.g., IC50 = 1.2–5.6 µM) .
- Key Consideration : Include positive controls (e.g., SAHA for HDACs) and validate results with Western blotting for acetylated histone H3 .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Methodology :
- Reaction Solvent : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate thiourea formation. For example, adding 5 mol% DMAP increased yields from 78% to 92% in analogous syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time from 4 hours (reflux) to 30 minutes (150 W, 100°C) while maintaining yields .
Q. How to resolve contradictions between computational docking predictions and experimental enzyme inhibition data?
- Case Study :
- Docking Results : Molecular docking (AutoDock Vina) may predict strong π-alkyl interactions between the triazole ring and EGFR’s Leu694 (binding affinity = −9.2 kcal/mol) .
- Experimental Discrepancy : Weak inhibition (IC50 > 50 µM) suggests off-target effects or solvation penalties.
- Resolution :
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability.
- Alchemical Free Energy Calculations : Use FEP or MM-PBSA to quantify solvation effects (e.g., ΔΔG = +2.3 kcal/mol explains reduced activity) .
Q. What strategies improve selectivity for HDAC6 over other HDAC isoforms?
- Structure-Activity Relationship (SAR) :
- Cap Group Modifications : Introduce hydrophobic substituents (e.g., 4-methoxyphenyl) to fit HDAC6’s larger active site. Analogs showed 12-fold selectivity over HDAC1 .
- Linker Optimization : Replace flexible thiourea with rigid alkyne spacers. For example, a propiolamide linker increased HDAC6 inhibition by 40% .
- Validation : Isoform-specific assays (e.g., HDAC1 vs. HDAC6 ELISA) and co-crystallization (PDB: 5EDU) .
Q. How to analyze crystallographic data for supramolecular assemblies involving this compound?
- Methodology :
- X-ray Diffraction : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve H-bonding (e.g., N–H⋯O=C interactions at 2.8–3.0 Å). Refine structures with SHELXL .
- Hirshfeld Surface Analysis : Apply CrystalExplorer to quantify intermolecular contacts (e.g., 60% H-bond contributions, 25% π-π stacking) .
Data Contradiction Analysis
Q. Why do some derivatives show high enzyme inhibition in vitro but poor cellular activity?
- Key Factors :
- Membrane Permeability : LogP values >3.5 correlate with poor aqueous solubility. Use Caco-2 assays to measure Papp (e.g., <1 × 10⁻⁶ cm/s indicates low permeability) .
- Metabolic Stability : Incubate with liver microsomes; CYP3A4-mediated oxidation may reduce bioavailability (e.g., t1/2 = 15 min vs. 120 min for stabilized analogs) .
- Mitigation : Introduce PEGylated side chains or pro-drug formulations (e.g., esterase-activated acetyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
